N-甲基-D-丝氨酸

描述

N-Methyl-D-serine is a derivative of the amino acid D-serine . It is a direct, full agonist at the D-serine/glycine modulatory site of the N-methyl-D-aspartate-type glutamate receptors (NMDARs) . NMDARs play key roles in excitatory neurotransmission and are involved in several important processes, including learning, behavior, and synaptic plasticity .

Synthesis Analysis

D-serine is synthesized by a serine racemase (SR) enzyme, which directly converts L-serine to D-serine . The SR enzyme is a bifunctional enzyme, producing both D-serine and pyruvate in cultured cells and in vitro . Transfection of SR into HEK 293 cells elicits synthesis of D-serine and augmented release of pyruvate to culture media .

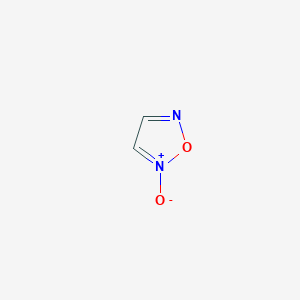

Molecular Structure Analysis

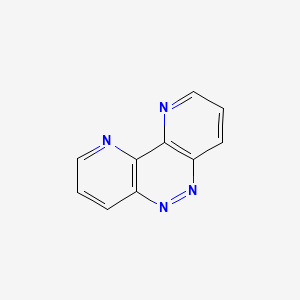

The molecular structure of N-Methyl-D-serine is closely related to the NMDA receptor. D-serine and glycine bind to one subunit, GluN1, while glutamate binds to the other, GluN2 . These agonists bind to the receptor’s bi-lobed ligand-binding domains (LBDs), which close around the agonist during receptor activation .

Chemical Reactions Analysis

D-serine is critical for complex behaviors, such as cognition and social behavior, where dysregulation of its synthesis and release has been implicated in many pathological conditions . The amino acid in the supernatant was derivatized into fluorescent diastereomers by ortho-phthaldialdehyde and N-isobutyryl-L-cysteine (a chiral compound) at alkaline pH .

科学研究应用

Regulation of N-Methyl-D-aspartate (NMDA) Function

N-Methyl-D-serine is crucial in regulating N-methyl-D-aspartate (NMDA) function . The central nervous system (CNS) disorders with NMDA hyperfunction are involved in the pathogenesis of neurotoxic and/or neurodegenerative disorders with elevated D-serine . On the contrary, NMDA-enhancing agents have been demonstrated to improve psychotic symptoms and cognition in CNS disorders with NMDA hypofunction .

Modulation of Serine Racemase Activity

Serine racemase (SR), the enzyme regulating both D- and L-serine levels through both racemization (catalysis from L-serine to D-serine) and β-elimination (degradation of both D- and L-serine), emerges as a promising target for bidirectional regulation of NMDA function . A study showed that α12G enhanced the racemization activity of human SR by about 8-fold .

Therapeutic Agent for CNS Hypofunction Disorders

The potential of α12G as a therapeutic agent for CNS hypofunction disorders through the regulation of serine racemase activity has been suggested . However, further studies are needed to elucidate the mechanism by which α12G enhances the racemization reaction and its effects on the enzyme’s structure .

Treatment of Neurotoxic Disorders

Regulating D-serine levels through SR can be a novel drug target for the treatment of neurotoxic disorders like stroke and traumatic brain injury .

Treatment of Neurodegenerative Disorders

N-Methyl-D-serine can also be used in the treatment of neurodegenerative disorders including amyotrophic lateral sclerosis (ALS) and late-stage Alzheimer’s disease (AD) with elevated D-serine .

Adjunctive Therapy for Schizophrenia

Recent meta-analyses support significant, moderate to large effect size improvements for both schizophrenia symptoms in general, along with specific improvements in negative symptoms, for pooled N-methyl-D-aspartate-type glutamate receptors (NMDAR) modulators adjunctive to antipsychotics compared to placebo .

作用机制

D-serine acts as a physiological co-agonist at the ‘glycine-site’ of the N-methyl-D-aspartate (NMDA) type of glutamate receptor, a key excitatory neurotransmitter receptor in the brain . The highest level of D-serine was found in brain astrocytes and neurons, where serine racemase (SR) is localized, suggesting that D-serine is synthesized by SR .

安全和危害

属性

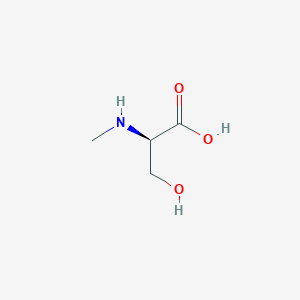

IUPAC Name |

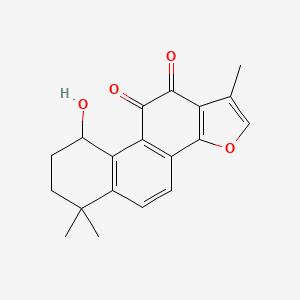

(2R)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415335 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-D-serine | |

CAS RN |

915405-01-5 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Given that the study found N-Methyl-L-serine increased hyaluronan production, could its enantiomer, N-Methyl-D-serine, have a similar effect?

A: The study explicitly states that the L-configuration of NMS is essential for its activity in stimulating hyaluronan production. [] This implies that N-Methyl-D-serine, being the mirror image of the L-form, might not interact with the biological target (likely an enzyme) in the same way and therefore might not elicit the same effect. Further research would be needed to definitively confirm or refute the activity of N-Methyl-D-serine on hyaluronan production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)